Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
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Overview
Description
Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone: is a complex organic compound featuring a piperidine ring, a pyridine ring, and a dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Serves as a building block for more complex molecules.
Biology
Bioconjugation: Utilized in the synthesis of bioconjugates for labeling and imaging studies.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Employed in the development of novel materials with specific electronic properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals and chemical intermediates .
Mode of Action
It’s worth noting that compounds containing boronic acid or its derivatives (like this one does) are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Biochemical Pathways
The compound could potentially be involved in various biochemical reactions due to the presence of the boronic acid pinacol ester group .
Result of Action
The compound’s potential role in the synthesis of various pharmaceuticals suggests it may have diverse effects depending on the specific context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like 2-bromopyridine.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Suzuki-Miyaura Coupling: Utilizing palladium catalysts and boronic acid derivatives to ensure high yield and purity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various alkylated or acylated derivatives depending on the substituents used.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanone
Uniqueness
Compared to similar compounds, Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone offers a unique combination of structural features that enhance its reactivity and binding properties. The presence of both a pyridine and a piperidine ring, along with the dioxaborolane group, provides a versatile scaffold for various chemical transformations and biological interactions.
This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, highlighting its importance in the field of organic chemistry.
Properties
IUPAC Name |
piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-9-14(19-12-13)15(21)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMILBGDIDKDKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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